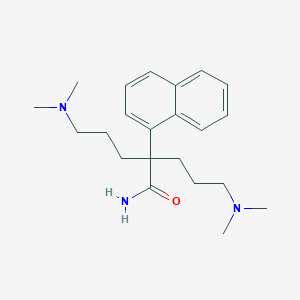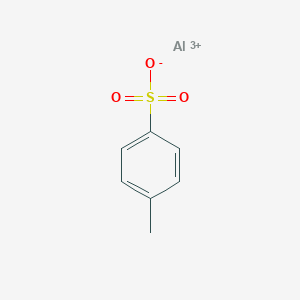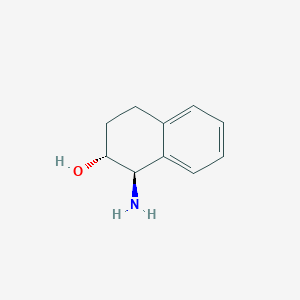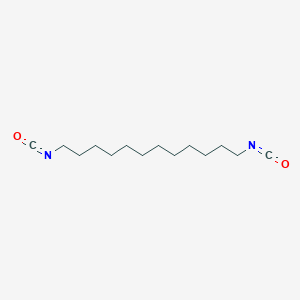
1,12-Diisocyanatododecane
Descripción general
Descripción
1,12-Diisocyanatododecane is an organic compound with the molecular formula C14H24N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-NCO) attached to a dodecane backbone. This compound is primarily used in the production of polyurethanes and other polymeric materials due to its reactive isocyanate groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,12-Diisocyanatododecane can be synthesized through the reaction of dodecane-1,12-diamine with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature and pressure conditions. The general reaction is as follows:
H2N−(CH2)12−NH2+2COCl2→OCN−(CH2)12−NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation of dodecane-1,12-diamine. The process is carried out in specialized reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1,12-Diisocyanatododecane undergoes several types of chemical reactions, primarily involving its isocyanate groups. These reactions include:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which decompose to amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from polymerization with polyols
Aplicaciones Científicas De Investigación
1,12-Diisocyanatododecane has several applications in scientific research and industry:
Polyurethane Production: Used as a monomer in the synthesis of polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and implants.
Material Science: Employed in the creation of high-performance materials with specific mechanical and chemical properties.
Chemical Synthesis: Acts as a building block in the synthesis of various organic compounds and polymers
Mecanismo De Acción
The primary mechanism of action of 1,12-Diisocyanatododecane involves its isocyanate groups, which are highly reactive towards nucleophiles. The isocyanate groups can form covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethanes, ureas, and other derivatives. The reactivity of the isocyanate groups is due to the electrophilic nature of the carbon atom in the -NCO group, which readily reacts with nucleophiles .
Comparación Con Compuestos Similares
1,12-Diisocyanatododecane can be compared with other diisocyanates such as:
Hexamethylene diisocyanate (HDI): A shorter chain diisocyanate used in the production of polyurethanes with different mechanical properties.
Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible polyurethane foams.
4,4’-Methylenebis(phenyl isocyanate) (MDI): An aromatic diisocyanate used in rigid polyurethane foams and coatings.
The uniqueness of this compound lies in its longer aliphatic chain, which imparts different mechanical and chemical properties to the resulting polymers compared to shorter chain or aromatic diisocyanates .
Propiedades
IUPAC Name |
1,12-diisocyanatododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNDFCFPJQPVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN=C=O)CCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369848 | |
| Record name | 1,12-Diisocyanatododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13879-35-1 | |
| Record name | 1,12-Diisocyanatododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-Diisocyanatododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why was 1,12-Diisocyanatododecane chosen as a building block for the antimicrobial polymer in this study?
A1: The researchers aimed to create a degradable polyurethane polymer that could release the antibiotic ciprofloxacin in a controlled manner. this compound, a diisocyanate monomer, was incorporated into the polymer backbone to enhance its degradation by the enzyme cholesterol esterase. This enzyme exhibits specificity for hydrophobic moieties. The long hydrophobic chain of this compound, when positioned adjacent to the ciprofloxacin molecule within the polymer, serves as a target for cholesterol esterase. This targeted enzymatic cleavage allows for controlled release of the antibiotic. []
Q2: What are the potential advantages of using this compound in this specific application compared to other diisocyanates?
A2: While the study focuses on this compound, it highlights a key advantage over a previously used diisocyanate, 1,6 diisocyanatohexane. The extended hydrophobic chain in this compound improves the specificity of enzymatic cleavage by cholesterol esterase. This leads to a more controlled release of ciprofloxacin from the polymer matrix. Further research is needed to compare the performance of polymers with this compound to those using other diisocyanates in terms of degradation rate, antibiotic release kinetics, and biocompatibility. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


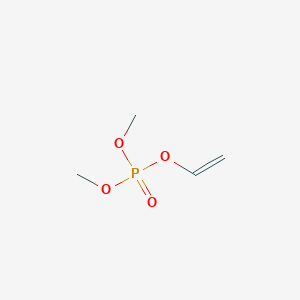
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
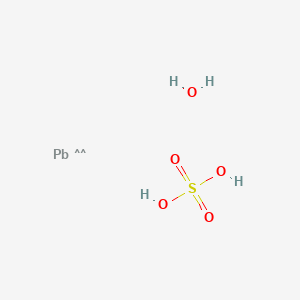
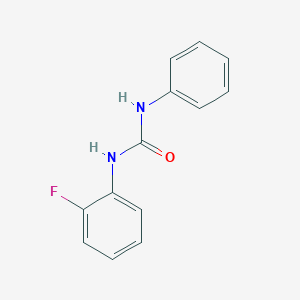
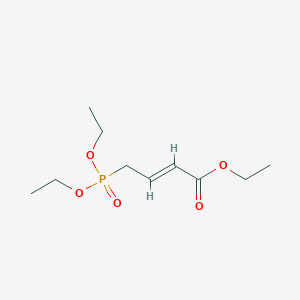
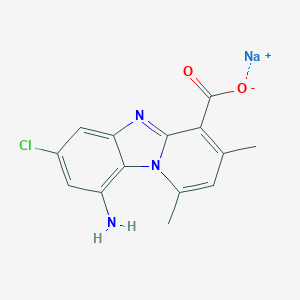
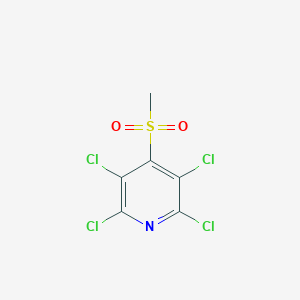
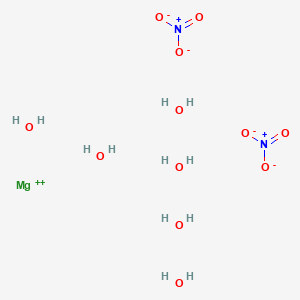
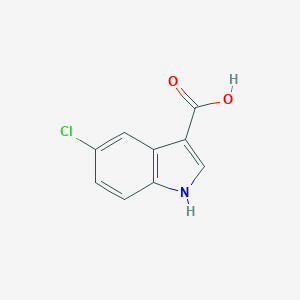
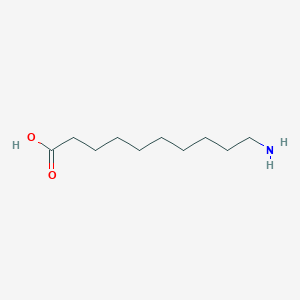
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
